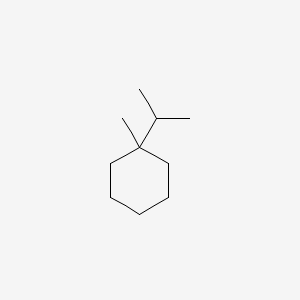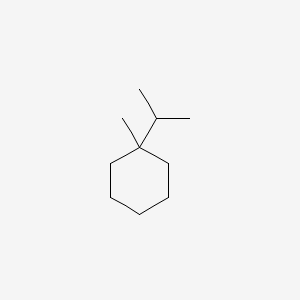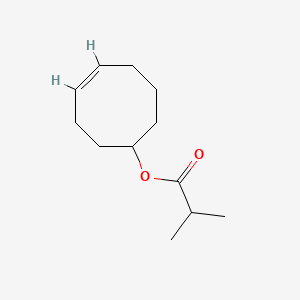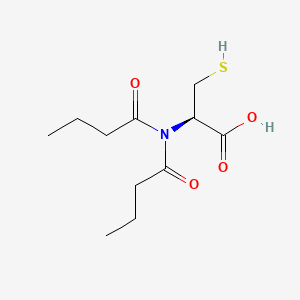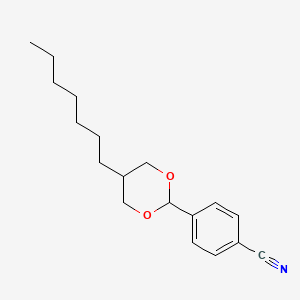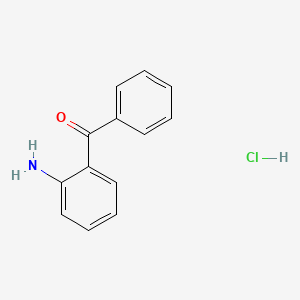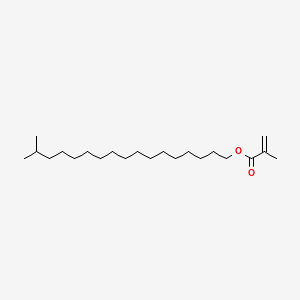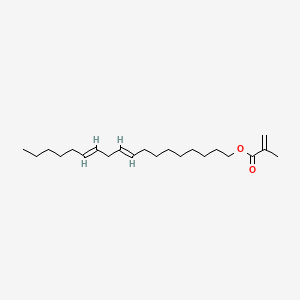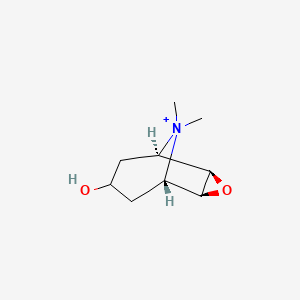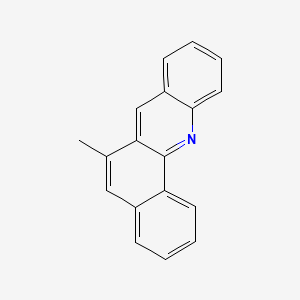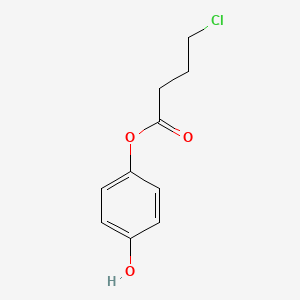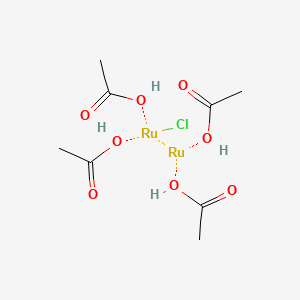
Octadecyl (R)-12-hydroxyoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecyl ®-12-hydroxyoleate is a long-chain fatty acid ester derived from oleic acid It is characterized by the presence of an octadecyl group and a hydroxyl group at the 12th carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with octadecanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Octadecyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the esterification process.
化学反応の分析
Types of Reactions
Octadecyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of octadecyl ®-12-ketooleate or octadecyl ®-12-carboxyoleate.
Reduction: Formation of octadecyl ®-12-hydroxyoleyl alcohol.
Substitution: Formation of octadecyl ®-12-chloroleate or octadecyl ®-12-aminoleate.
科学的研究の応用
Octadecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties.
作用機序
The mechanism of action of Octadecyl ®-12-hydroxyoleate involves its interaction with lipid membranes. The octadecyl group integrates into the hydrophobic core of the membrane, while the hydroxyl group interacts with the polar head groups of the lipids. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. Additionally, the compound can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.
類似化合物との比較
Similar Compounds
Octadecyl oleate: Lacks the hydroxyl group at the 12th position, making it less polar.
Octadecyl stearate: Saturated fatty acid ester, lacking the double bond present in oleic acid.
Octadecyl linoleate: Contains two double bonds, making it more unsaturated compared to Octadecyl ®-12-hydroxyoleate.
Uniqueness
Octadecyl ®-12-hydroxyoleate is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct chemical and physical properties, such as increased polarity and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
93980-70-2 |
|---|---|
分子式 |
C36H70O3 |
分子量 |
550.9 g/mol |
IUPAC名 |
octadecyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C36H70O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h24,28,35,37H,3-23,25-27,29-34H2,1-2H3/b28-24- |
InChIキー |
PHVQRWNQGOIZLC-COOPMVRXSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


